molecular formula C10H18O B1382829 2,2-Dicyclobutylethan-1-ol CAS No. 1803606-45-2

2,2-Dicyclobutylethan-1-ol

Cat. No.: B1382829
CAS No.: 1803606-45-2
M. Wt: 154.25 g/mol
InChI Key: USKSWTGZRMFHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dicyclobutylethan-1-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to an ethane backbone, which is further substituted with two cyclobutyl groups. This unique structure imparts distinct chemical and physical properties to the compound, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dicyclobutylethan-1-ol typically involves the reaction of cyclobutylmethyl magnesium bromide with ethylene oxide, followed by hydrolysis. The reaction conditions include:

    Reagents: Cyclobutylmethyl magnesium bromide, ethylene oxide, water.

    Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature is maintained at low levels to control the reaction rate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dicyclobutylethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products:

    Oxidation: Cyclobutyl ketone or aldehyde derivatives.

    Reduction: Cyclobutyl ethane.

    Substitution: Cyclobutyl halides.

Scientific Research Applications

2,2-Dicyclobutylethan-1-ol has various applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to be used in the development of novel bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dicyclobutylethan-1-ol depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclobutyl groups can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.

Comparison with Similar Compounds

    Cyclobutanol: A simpler analog with a single cyclobutyl group.

    2,2-Dicyclopropylethan-1-ol: A structurally similar compound with cyclopropyl groups instead of cyclobutyl groups.

    2,2-Dicyclopentylethan-1-ol: A compound with cyclopentyl groups, offering different steric and electronic properties.

Uniqueness: 2,2-Dicyclobutylethan-1-ol is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-di(cyclobutyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKSWTGZRMFHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CO)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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